Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate
Overview
Description
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate is a chemical compound characterized by its molecular structure, which includes a pyrimidinyl group attached to an aminoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate typically involves the reaction of 6-chloropyrimidin-4-ylamine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at the pyrimidinyl or aminoacetate positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Amine derivatives or other reduced forms.
Substitution Products: Compounds with different substituents at specific positions on the pyrimidinyl or aminoacetate moieties.
Scientific Research Applications
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate can be compared with other similar compounds, such as:
Ethyl 2-[(6-methylpyrimidin-4-yl)amino]acetate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 2-[(6-fluoropyrimidin-4-yl)amino]acetate: Similar structure but with a fluorine atom instead of a chlorine atom.
Ethyl 2-[(6-bromopyrimidin-4-yl)amino]acetate: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)4-10-7-3-6(9)11-5-12-7/h3,5H,2,4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMDHGTCMKYSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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